Chemical structure and molecular weight of N-methyl-2-(piperidin-4-yl)acetamide
Chemical structure and molecular weight of N-methyl-2-(piperidin-4-yl)acetamide
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes chemical logic, synthetic utility, and rigorous characterization standards.
Chemical Scaffold & Synthetic Intermediate for Medicinal Chemistry [1]
Executive Summary & Pharmacophore Utility
N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) is a versatile secondary amine building block used extensively in the synthesis of bioactive small molecules.[1] Its structure features a 4-substituted piperidine ring linked via a methylene spacer to an N-methyl acetamide moiety.[1]
This compound serves as a critical "linker-pharmacophore" hybrid.[1] The piperidine nitrogen provides a reactive handle for diversification (e.g., reductive amination, arylation, or acylation), while the N-methyl acetamide tail often functions as a hydrogen bond donor/acceptor motif, capable of interacting with specific protein residues (e.g., backbone carbonyls or side-chain aspartates) in kinase or GPCR binding pockets.
Key Technical Specifications
| Property | Specification |
| IUPAC Name | N-methyl-2-(piperidin-4-yl)acetamide |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Exact Mass | 156.1263 Da |
| CAS Registry Number | 70724-80-0 |
| SMILES | CNC(=O)CC1CCNCC1 |
| InChI Key | ARPZPQQZHSZMNS-UHFFFAOYSA-N |
| pKa (Predicted) | ~10.8 (Piperidine NH), ~15 (Amide NH) |
| LogP | -0.2 (Hydrophilic) |
Chemical Structure & Molecular Geometry
The molecule consists of three distinct structural domains that define its reactivity and binding properties:
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The Piperidine Core (Secondary Amine): A saturated six-membered ring in a chair conformation.[1] The nitrogen atom at position 1 is highly nucleophilic and basic, serving as the primary attachment point for elaborated drug scaffolds.
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The Methylene Linker (C2 Spacer): A single -CH₂- unit connects the piperidine C4 position to the carbonyl carbon. This flexibility allows the amide group to orient itself within a binding pocket relative to the piperidine core.
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The N-Methyl Acetamide (Cap): A planar amide bond.[1] The trans conformation of the amide (N-methyl trans to the carbonyl oxygen) is energetically favored, presenting the N-H bond for directional hydrogen bonding.
Molecular Weight Breakdown
The precise molecular weight is calculated based on standard atomic weights:
Synthetic Methodology
For research and scale-up purposes, the synthesis of N-methyl-2-(piperidin-4-yl)acetamide typically employs a protection-deprotection strategy to ensure regioselectivity.[1] Direct reaction of 2-(piperidin-4-yl)acetic acid with methylamine would likely result in polymerization or self-coupling due to the competing nucleophilicity of the piperidine nitrogen.[1]
Protocol: Boc-Protection Route
This protocol ensures high purity by masking the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1]
Step 1: Amide Coupling
Reagents: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, Methylamine (THF solution or HCl salt), HATU (Coupling Agent), DIPEA (Base), DMF (Solvent).
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Dissolve 2-(1-Boc-piperidin-4-yl)acetic acid (1.0 equiv) in anhydrous DMF.
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Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2] Stir for 15 minutes to activate the carboxylate.
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Add Methylamine (2.0 equiv). Stir at room temperature for 4–16 hours.
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Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry organic layer (Na₂SO₄) and concentrate.[2]
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Intermediate: tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate.[1]
Step 2: Boc-Deprotection
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[1]
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Add TFA (20% v/v) or 4M HCl/Dioxane (5–10 equiv).
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Stir at room temperature until LCMS indicates complete consumption of starting material (typically 1–2 hours).
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Isolation: Concentrate in vacuo.
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For HCl salt: Triturate with diethyl ether to yield a white solid.
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For Free Base: Dissolve residue in MeOH, pass through a strong cation exchange (SCX) cartridge, wash with MeOH, and elute with 2M NH₃/MeOH.
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Synthetic Pathway Diagram
The following diagram illustrates the chemical logic flow from starting material to the final salt form.
Caption: Step-wise synthetic route utilizing Boc-protection strategy to prevent self-polymerization.
Analytical Characterization (QC)
To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (in DMSO-d₆ or D₂O) provides definitive structural proof.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amide N-CH₃ | 2.55 – 2.60 | Doublet (or Singlet) | 3H | Methyl group on amide |
| Piperidine C2/C6 | 2.90 – 3.30 | Multiplet | 4H | Protons adjacent to ring N |
| Piperidine C3/C5 | 1.10 – 1.80 | Multiplet | 4H | Ring methylene protons |
| Piperidine C4 | 1.80 – 2.00 | Multiplet | 1H | Methine proton at branching point |
| Linker -CH₂- | 2.00 – 2.10 | Doublet/Singlet | 2H | Alpha to carbonyl |
| Amide NH | 7.50 – 8.00 | Broad Singlet | 1H | Amide proton (exchanges with D₂O) |
Note: In the HCl salt form, the piperidine NH protons will appear as broad singlets downfield (δ 8.5–9.5 ppm).
Mass Spectrometry (LC-MS)[1]
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Ionization Mode: Electrospray Ionization (ESI), Positive mode.
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Observed Ion: [M+H]⁺
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Fragmentation: High collision energy may show loss of the methyl-acetamide group (m/z ~73 loss) or ring fragmentation.[1]
Quality Control Workflow
The following decision tree outlines the rigorous QC process for releasing this material for biological assays.
Caption: Analytical Quality Control (QC) workflow ensuring >95% purity and structural integrity.
Handling and Stability
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Storage: The free base is prone to absorbing CO₂ from the air (forming carbamates) and oxidation. It should be stored under inert gas (Nitrogen/Argon) at -20°C. The HCl salt is significantly more stable, non-hygroscopic, and can be stored at 2–8°C.
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Solubility:
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Safety: As a secondary amine, avoid contact with strong oxidizing agents. Treat as a potential skin and eye irritant (H315, H319).[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20569899, N-methyl-2-(piperidin-4-yl)acetamide.[1] Retrieved from [Link]
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Vázquez-Romero, A., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]
Sources
- 1. 550370-51-9|N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - N-methyl-2-(piperidin-4-yl)acetamide (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899 - PubChem [pubchem.ncbi.nlm.nih.gov]
